molecular formula C8H5BrF3NO B3188709 2-Bromo-1-(5-(trifluoromethyl)pyridin-2-YL)ethanone CAS No. 231296-40-5

2-Bromo-1-(5-(trifluoromethyl)pyridin-2-YL)ethanone

Cat. No. B3188709
M. Wt: 268.03 g/mol
InChI Key: HOUQSRLDJIVIOG-UHFFFAOYSA-N
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Patent
US06608070B1

Procedure details

* 2-Bromoacetyl-5-(trifluoromethyl)pyridine was prepared from 2-chloro-5-(trifluoromethyl)pyridine according to the procedure for preparing 2-bromoacetyl-5-methylpyridine described in step 1 of Example 32.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][N:3]=1.[Br:12][CH2:13][C:14](C1C=CC(C)=CN=1)=[O:15]>>[Br:12][CH2:13][C:14]([C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][N:3]=1)=[O:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C=C1)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)C1=NC=C(C=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCC(=O)C1=NC=C(C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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